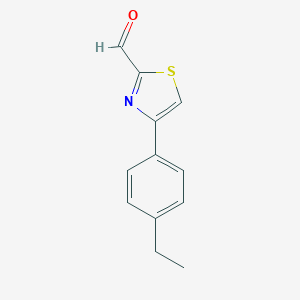

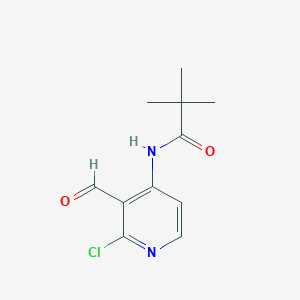

4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Ethylphenol is an organic compound with the formula C2H5C6H4OH. It is one of three isomeric ethylphenols . A white solid, it occurs as an impurity in xylenols and as such is used in the production of some commercial phenolic resins . It is also a precursor to 4-vinylphenol .

Molecular Structure Analysis

The molecular structure of 4-Ethylphenol is C2H5C6H4OH .Chemical Reactions Analysis

Gut-microbiome-derived metabolites, such as 4-Ethylphenol [4EP], have been shown to modulate neurological health and function . The mechanisms by which they enter host circulation, how they are transported in the body, how they are metabolized and excreted, and the way they exert their effects are still being studied .Physical And Chemical Properties Analysis

4-Ethylphenol is a white solid with a leather-like odor . Its melting point is 45.1 °C and its boiling point is 218 °C .科学的研究の応用

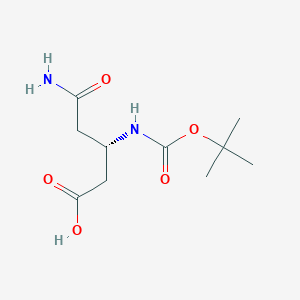

Synthesis and Transformation of Phosphorylated Derivatives

The synthesis of 4-phosphorylated derivatives of 1,3-azoles, including thiazoles, presents a methodological interest in organic synthesis. These compounds exhibit a wide range of biological activities such as insecticidal, anti-cancer, sugar-lowering, and neuroprotective effects. The synthesis involves the use of acyclic phosphorus-containing reagents and offers pathways to synthesize important classes of organic compounds, including phosphorylated peptidomimetics, highlighting the compound's utility as a scaffold for further chemical modifications (Abdurakhmanova et al., 2018).

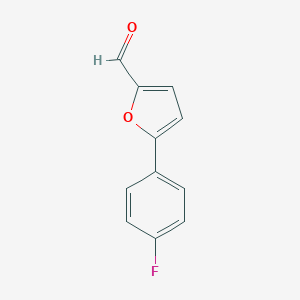

Antioxidant Properties of Isoxazolone Derivatives

Isoxazolone derivatives, synthesized through reactions involving aromatic aldehydes, showcase significant biological and medicinal properties. These compounds serve as intermediates for the synthesis of numerous heterocycles. The facile synthesis of 4-arylmethylideneisoxazol-5(4H)-ones demonstrates the application of 4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde derivatives in developing compounds with antioxidant activities (Laroum et al., 2019).

Synthesis of Fused Heterocycles

The compound's derivatives are utilized in the synthesis of fused heterocycles, such as 1-benzofurans and indoles, showcasing its role in developing complex heterocyclic compounds with potential pharmacological applications. This underscores the synthetic versatility and the significant potential of 4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde in medicinal chemistry (Petrov & Androsov, 2013).

Biological Activity of Thiazolidinone Derivatives

Thiazolidinones, a class of compounds synthesized from thiazole derivatives, demonstrate a wide spectrum of biological activities. These activities include antimicrobial, anti-inflammatory, and anticancer effects, making them a significant focus for drug development. The versatility and broad applicability of thiazolidinone derivatives in pharmacological research highlight the importance of compounds like 4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde in the synthesis of biologically active compounds (ArunlalV. et al., 2015).

Safety And Hazards

将来の方向性

Future research should focus on physical (e.g., ingestion of sorbents) or metabolic mechanisms (e.g., conversion to 4EP-glucuronide) that are capable of being used as interventions to reduce the flux of 4EP from the gut into the body, increase the efflux of 4EP and/or 4EPS from the brain, or increase excretion from the kidneys as a means of addressing the neurological impacts of 4EP .

特性

IUPAC Name |

4-(4-ethylphenyl)-1,3-thiazole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NOS/c1-2-9-3-5-10(6-4-9)11-8-15-12(7-14)13-11/h3-8H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNORSZRHYIUUMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CSC(=N2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1'-Boc-6-chlorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one](/img/structure/B112484.png)

![1-Boc-4-[(4-cyanophenyl)amino]-piperidine](/img/structure/B112488.png)

![4-amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B112496.png)